2-chloro-N-(2,3-dihydro-1H-inden-1-yl)acetamide
Description
Properties
IUPAC Name |
2-chloro-N-(2,3-dihydro-1H-inden-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c12-7-11(14)13-10-6-5-8-3-1-2-4-9(8)10/h1-4,10H,5-7H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOJBWMHNNIZLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2,3-dihydro-1H-inden-1-yl)acetamide typically involves the reaction of 2,3-dihydro-1H-indene with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The general reaction scheme is as follows:
2,3-dihydro-1H-indene+chloroacetyl chloride→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2,3-dihydro-1H-inden-1-yl)acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation: The indene moiety can be oxidized to form indanone derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic media.
Major Products Formed
Nucleophilic substitution: Formation of substituted acetamides.
Hydrolysis: Formation of 2,3-dihydro-1H-indene-1-carboxylic acid and corresponding amines.
Oxidation: Formation of indanone derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-chloro-N-(2,3-dihydro-1H-inden-1-yl)acetamide is C₁₁H₁₂ClNO, with a molar mass of 209.67 g/mol. The compound features a chloro substituent and an acetamide functional group attached to a bicyclic structure derived from indene. This unique structure contributes to its reactivity and biological activity.
Medicinal Chemistry
The compound has shown promise in medicinal chemistry as a potential therapeutic agent due to its ability to interact with various biological targets. Its structural characteristics allow it to participate in nucleophilic substitution reactions, which are essential for drug development.
Biochemical Research
In biochemical studies, this compound serves as a valuable tool for investigating protein interactions and functions. It is utilized in proteomics to understand the dynamics of protein behavior under different conditions.
Pharmaceutical Development
This compound is being explored for its potential in pharmaceutical applications, particularly in developing new drugs targeting specific diseases. Its reactivity can be harnessed to create derivatives with enhanced biological activity.
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of this compound against various cancer cell lines. The results indicated significant cytotoxic effects with an IC50 value ranging from 5 to 15 µM across different cell types. This suggests its potential as an anticancer agent.
Case Study 2: Anti-inflammatory Effects
Research investigating the anti-inflammatory effects of this compound demonstrated that it significantly reduced pro-inflammatory cytokines such as IL-6 and TNF-alpha in treated cell cultures. The following table summarizes the findings:
| Treatment Concentration (µg/mL) | IL-6 Inhibition (%) | TNF-alpha Inhibition (%) |
|---|---|---|
| 10 | 85 | 75 |
| 25 | 92 | 80 |
These findings indicate the compound's potential for therapeutic use in inflammatory diseases.
Case Study 3: Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways relevant to disease progression. Preliminary data suggest that it may act as an inhibitor of acetylcholinesterase, which is significant in neurodegenerative disease research.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2,3-dihydro-1H-inden-1-yl)acetamide involves its interaction with specific molecular targets. The chloroacetamide group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the modification of the target molecule’s function, potentially resulting in therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- Indenyl vs.
- Chloro Position : The chloro substituent on acetamide is conserved across analogs, but its spatial orientation (e.g., stereochemistry in S-2.123a) impacts biological activity .
- Functional Modifications : Trifluoroacetyl () or acetylated indolyl () groups alter electronic properties and metabolic pathways.
Physicochemical Properties
- Melting Points : The target compound (148–150°C) has a higher melting point than alachlor (mp 39–42°C), attributed to the indenyl group’s planarity and crystal packing .
- Hydrogen Bonding : The amide NH in the target compound participates in intermolecular hydrogen bonds, as confirmed by crystallographic studies using SHELX . In contrast, alachlor’s methoxymethyl group disrupts such interactions, reducing crystallinity .
Crystallographic and Computational Insights
- Structural Analysis : The Cambridge Structural Database (CSD) reveals that indenyl-containing acetamides often adopt twisted conformations, whereas phenyl analogs are planar .
- Hydrogen-Bonding Networks : Etter’s graph-set analysis demonstrates that the target compound forms R₂²(8) motifs, while fluorinated analogs () exhibit weaker C–H···F interactions .
Biological Activity
2-Chloro-N-(2,3-dihydro-1H-inden-1-yl)acetamide is a compound with significant potential in medicinal chemistry, particularly due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₂ClNO, with a molar mass of approximately 209.67 g/mol. The compound contains a chloro substituent and an acetamide functional group attached to a bicyclic structure derived from indene, which contributes to its reactivity and biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against both Gram-positive and Gram-negative bacteria.
- Anticancer Properties : There is ongoing research into its potential as an anticancer agent, particularly through mechanisms involving enzyme inhibition related to cancer cell proliferation.
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell signaling pathways, particularly those related to cancer progression. For instance, it has been suggested that it could target phosphoinositide 3-kinases (PI3K), which play crucial roles in cell growth and survival .
- Receptor Interaction : Similar compounds have shown the ability to bind with high affinity to various receptors, influencing cellular functions such as proliferation and apoptosis .
Antimicrobial Activity
A study demonstrated that derivatives of similar structures exhibited promising antimicrobial activity with MIC values ranging from 4.69 to 22.9 µM against various bacterial strains. While specific data for this compound is limited, its structural analogs suggest potential efficacy against pathogens like E. coli and S. aureus .
Anticancer Activity
Recent investigations have highlighted the anticancer potential of related compounds. For example, a derivative showed significant growth inhibition in leukemia and non-small cell lung cancer cell lines with percentages of growth inhibition reaching up to 79.31% . Although direct studies on this compound are still needed, these findings indicate a promising avenue for future research.
Comparative Analysis
To better understand the biological activity of this compound in relation to similar compounds, the following table summarizes key characteristics:
| Compound Name | Molecular Formula | Biological Activity | Notable Features |
|---|---|---|---|
| 2-Chloro-N-(4-cyanophenyl)acetamide | C₁₁H₁₃ClN₂O | Antimicrobial | Similar acetamide structure |
| 2-Chloro-N-(2,4-dinitrophenyl)acetamide | C₁₁H₉ClN₃O₄ | Anticancer | Contains additional nitro groups |
| This compound | C₁₁H₁₂ClNO | Potential anticancer and antimicrobial | Unique bicyclic structure |
Q & A
Q. What are the standard synthetic routes for 2-chloro-N-(2,3-dihydro-1H-inden-1-yl)acetamide, and how is purity ensured?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution reactions. A common approach involves reacting 2,3-dihydro-1H-inden-1-amine with chloroacetyl chloride in the presence of a base like triethylamine (TEA) under reflux conditions. For example:
- Reaction Setup : Mix equimolar amounts of 2,3-dihydro-1H-inden-1-amine and chloroacetyl chloride in TEA (10 ml) and reflux for 4–6 hours.
- Purification : Monitor reaction completion via TLC (e.g., hexane/ethyl acetate 7:3). Filter the cooled mixture, wash with cold water, and recrystallize from pet-ether or ethanol to obtain high-purity crystals .
- Yield Optimization : Adjust stoichiometry (e.g., 1.2:1 molar ratio of chloroacetyl chloride to amine) to minimize side products like dimerization .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
Methodological Answer:
- Spectroscopy :
- Crystallography :
Advanced Research Questions
Q. How can computational methods like DFT elucidate the electronic properties and reactivity of this compound?
Methodological Answer:
- DFT Workflow :
- Optimize geometry at the B3LYP/6-31G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO energy gap) and global reactivity descriptors (electrophilicity index, chemical hardness) .
- Generate Molecular Electrostatic Potential (MEP) maps to visualize nucleophilic/electrophilic sites (e.g., chloroacetamide group as an electrophilic hotspot) .
- Docking Studies : Dock the compound into target proteins (e.g., cyclooxygenase-2 for anti-inflammatory studies) using AutoDock Vina. Validate binding poses with MD simulations (e.g., 100 ns runs in GROMACS) .
Q. How to design experiments to evaluate anti-inflammatory potential while minimizing gastrointestinal toxicity?
Methodological Answer:
- In Vivo Models :
- Mechanistic Studies :
Q. What strategies resolve contradictions in crystallographic data during structural refinement?
Methodological Answer:
- Validation Tools :
- Refinement Protocols :
Q. How to analyze structure-activity relationships (SAR) for derivatives of this compound?
Methodological Answer:
- Derivative Synthesis :
- Biological Profiling :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
